molecular formula C11H9N5O B15215013 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 62538-01-6

4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15215013
CAS No.: 62538-01-6
M. Wt: 227.22 g/mol
InChI Key: WHGWZPALEKLSSU-UHFFFAOYSA-N
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Description

4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic heterocyclic compound designed for pharmaceutical and medicinal chemistry research. It features a molecular framework combining pyrazol-3-one and 1,2,4-triazole rings, a structural motif recognized in the scientific literature for its diverse biological potential . Hybrid structures containing both triazole and pyrazole moieties are frequently investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria , as well as for antitumor and antiviral activities . The mechanism of action for such compounds often involves targeted enzyme inhibition; related structures have demonstrated potent activity through molecular docking studies as inhibitors of enzymes like tubulin polymerization (implicated in anticancer activity) and bacterial topoisomerase IV . This compound serves as a versatile scaffold for researchers exploring new therapeutic agents and studying structure-activity relationships (SAR) in bioorganic and medicinal chemistry. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62538-01-6

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

4-phenyl-5-(1,2,4-triazol-4-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H9N5O/c17-11-9(8-4-2-1-3-5-8)10(14-15-11)16-6-12-13-7-16/h1-7H,(H2,14,15,17)

InChI Key

WHGWZPALEKLSSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NNC2=O)N3C=NN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a phenylhydrazine derivative with a triazole-containing aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced pyrazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one could have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or hydrophobic interactions with the target.

Comparison with Similar Compounds

Structural Variations and Crystallographic Properties

Key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Crystallographic Data Planarity/Conformation
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one (Target) Phenyl, 1,2,4-triazol-4-yl Not reported in evidence Likely planar core with substituent rotation
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chlorophenyl, fluorophenyl, methyl-triazole, thiazole Triclinic, P̄1 symmetry, two molecules/asymmetric unit Mostly planar, one fluorophenyl group perpendicular
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one Amino, hydroxyphenyl Orthorhombic, Pbca Planar triazole-hydroxyphenyl system
3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Methoxybenzylsulfonyl, trimethoxyphenyl Monoclinic, P21/c Extended π-system with sulfonyl group

Insights :

  • Substituents like halogens (Cl, F), hydroxy, and sulfonyl groups influence crystallinity and molecular packing.
  • The hydroxyphenyl group in compound enhances hydrogen-bonding capability, relevant for coordination chemistry or supramolecular assembly .

Biological Activity

4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4OC_{11}H_{10}N_4O with a molecular weight of approximately 218.23 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that 4-Phenyl derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell membrane integrity and interference with metabolic pathways.

CompoundActivityTarget Organisms
This compoundAntibacterialE. coli, S. aureus
Other Triazole DerivativesAntifungalC. albicans

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, 4-Phenyl derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .

Antioxidant Activity

The antioxidant properties of 4-Phenyl derivatives have been attributed to their ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for preventing cellular damage associated with various diseases.

Structure-Activity Relationship (SAR)

The biological activity of 4-Phenyl derivatives can be influenced by structural modifications. For instance:

  • Substitution Patterns: Variations at the phenyl ring or triazole nitrogen can enhance or diminish activity.
  • Linker Length: The presence of different linkers between the triazole and pyrazolone moieties affects solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

The compound is typically synthesized via condensation reactions. Key methods include:

  • Thiosemicarbazide route : Reacting 2-cyanopyridine with N-phenylthiosemicarbazide to form a thione intermediate, followed by alkylation or oxidation steps to introduce functional groups .
  • Microwave-assisted synthesis : Using i-propanol and sodium hydroxide under controlled conditions (e.g., 165°C, 12.2 bar pressure) to improve reaction efficiency for substituted triazoles .
  • Thiol derivatization : Starting from 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, (3-bromopropyl)benzene is added to generate S-alkyl derivatives .

Q. How is the compound characterized structurally and spectroscopically?

  • Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves molecular geometry and hydrogen bonding. For example, recrystallization from ethanol yields colorless crystals suitable for analysis .
  • Spectroscopy : 1H/13C NMR confirms substitution patterns, while elemental analysis (CHNS) verifies purity. Mass spectrometry (e.g., ESI-MS) identifies molecular ion peaks .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. What standard assays evaluate the compound’s bioactivity in preliminary studies?

  • Antimicrobial activity : Agar diffusion assays against Escherichia coli or Xanthomonas campestris .
  • Anti-inflammatory/analgesic screening : Carrageenan-induced paw edema models compared to indomethacin controls .
  • Antioxidant assays : DPPH radical scavenging and reducing power tests .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of triazole derivatives?

Optimization involves:

  • Temperature/pressure tuning : Maintaining 165°C and 12.2 bar ensures efficient S-alkylation while minimizing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of thiol intermediates .
  • Catalyst screening : NaOH or K2CO3 improves nucleophilic substitution kinetics .

Table 1 : Key parameters for microwave synthesis of triazole derivatives

ParameterOptimal ConditionImpact on Yield
Temperature165°CMaximizes S-alkylation
Pressure12.2 barPrevents solvent evaporation
Reaction Time30–60 minutesBalances completion vs. degradation
BaseNaOH (1.2 eq)Enhances nucleophilicity

Q. How to resolve contradictions in reported bioactivity data across derivatives?

  • Substituent analysis : Compare electron-withdrawing (e.g., nitro, trifluoromethyl) vs. electron-donating (e.g., methyl, methoxy) groups. For example, 5-(3-pyridyl) derivatives show higher antimicrobial activity than phenyl-substituted analogs .
  • Assay standardization : Use multiple models (e.g., in vitro enzymatic vs. in vivo inflammation) to cross-validate results .
  • Structural analogs : Test derivatives like 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol to isolate substituent effects .

Q. What strategies address crystallographic disorder in triazole-containing structures?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density in high-symmetry space groups .
  • Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • Hydrogen bonding networks : Compare packing motifs (e.g., π-π stacking vs. H-bonding) to identify stabilizing interactions .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., pyridyl, hydroxyl) to improve solubility while retaining aryl moieties for target binding .
  • Metabolic stability : Replace labile thiol groups with methylthio or acetamide derivatives to reduce oxidative degradation .
  • Prodrug strategies : Synthesize S-alkylated precursors (e.g., methyl 2-[(triazolyl)thio]acetate) for controlled release .

Methodological Notes

  • SHELX program suite : Preferred for small-molecule crystallography due to robustness in handling twinned data and high-resolution refinements .
  • Bioactivity discrepancies : Always cross-reference substituent effects with literature analogs (e.g., 3-(2-bromophenyl)-4-phenyl derivatives) to validate structure-activity relationships .

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